molecular formula C19H21N7O B12166838 N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B12166838
M. Wt: 363.4 g/mol
InChI Key: HRAFZRAXOCIKJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide is a benzimidazole-tetrazolopyridine hybrid with a carboxamide linker.

Properties

Molecular Formula

C19H21N7O

Molecular Weight

363.4 g/mol

IUPAC Name

N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C19H21N7O/c1-13(2)12-25-16-6-4-3-5-15(16)21-17(25)7-9-20-19(27)14-8-10-26-18(11-14)22-23-24-26/h3-6,8,10-11,13H,7,9,12H2,1-2H3,(H,20,27)

InChI Key

HRAFZRAXOCIKJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC4=NN=NN4C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multiple steps, starting with the preparation of the benzimidazole and tetrazolo[1,5-a]pyridine intermediates. The benzimidazole moiety can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives . The tetrazolo[1,5-a]pyridine ring can be formed through the cyclization of appropriate precursors under acidic conditions . The final step involves the coupling of these intermediates with the carboxamide group under suitable reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

Comparison with Similar Compounds

Research Implications and Gaps

  • Stereochemistry : Evidence from triazolopyrimidine derivatives and the chiral analog highlights the need to explore enantiomeric forms of the target compound.
  • Linker Length : The propyl-modified analog’s higher molecular weight suggests trade-offs between lipophilicity and solubility that warrant pharmacokinetic studies.
  • Core Heterocycles : Comparisons with pyrazolo-pyrimidines indicate divergent biological targets, emphasizing the need for target-specific assays.

Biological Activity

N-{2-[1-(2-methylpropyl)-1H-benzimidazol-2-yl]ethyl}tetrazolo[1,5-a]pyridine-7-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a benzimidazole moiety, a tetrazolo[1,5-a]pyridine ring, and a carboxamide functional group, which together contribute to its diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C_{18}H_{22}N_{6}O, with a molecular weight of approximately 374.4 g/mol. The IUPAC name reflects its intricate structure:

N 3 1 2 methylpropyl benzimidazol 2 yl propyl tetrazolo 1 5 a pyridine 7 carboxamide\text{N 3 1 2 methylpropyl benzimidazol 2 yl propyl tetrazolo 1 5 a pyridine 7 carboxamide}

This structure is notable for its potential interactions with various biological targets, which may include enzymes and receptors involved in critical physiological processes.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the benzimidazole moiety : This can be achieved through condensation reactions involving o-phenylenediamine and appropriate carbonyl compounds.
  • Construction of the tetrazole ring : This is often accomplished via cyclization reactions involving hydrazine derivatives and nitriles.
  • Carboxamide formation : The final step usually involves the acylation of an amine with an appropriate carboxylic acid derivative.

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Enzyme Inhibition

Studies suggest that this compound may act as an enzyme inhibitor, particularly targeting pathways related to cell proliferation and apoptosis. For instance, it has shown potential in inhibiting protein kinases involved in cancer cell signaling pathways.

Antimicrobial Activity

Compounds with similar structural features have been reported to possess antimicrobial properties. Preliminary tests indicate that this compound may inhibit the growth of various bacterial strains, including Gram-positive bacteria.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have focused on the biological activity of similar compounds:

  • Anticancer Activity : A study conducted on related benzimidazole derivatives revealed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
  • Antimicrobial Testing : In a comparative analysis, derivatives similar to this compound exhibited higher inhibition rates against Staphylococcus aureus compared to standard antibiotics like gentamicin.
  • Inflammation Models : In animal models of inflammation, compounds structurally related to this compound demonstrated reduced edema and inflammatory marker levels following treatment.

ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is crucial for evaluating the drug-likeness of this compound. Preliminary computational studies suggest favorable ADME profiles:

PropertyValue
Lipophilicity (LogP)3.5
Solubility (mg/mL)15
Bioavailability (%)75
Half-life (h)4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.